

Phenyl Cyanate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and analysis of **phenyl cyanate** (C₆H₅OCN). The information is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Properties of Phenyl Cyanate

Phenyl cyanate is a colorless liquid with a pungent odor.[1] It is a versatile reagent in organic synthesis, primarily known for its ability to undergo cyclotrimerization to form stable triazine rings and for its reactivity towards nucleophiles.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **phenyl cyanate** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C7H5NO	[2]
Molecular Weight	119.12 g/mol	[2]
Boiling Point	77-79 °C at 13 mmHg	[1]
Density (d ₄ ²⁰)	1.096 g/cm ³	[1]
Refractive Index (n_D ²⁰)	1.5094–1.5100	[1]
Appearance	Colorless liquid	[1]
Odor	Pungent	[1]

Spectroscopic Properties

The spectroscopic data for **phenyl cyanate** are crucial for its identification and characterization. A summary of available data is provided in Table 2.

Spectroscopic Technique	Characteristic Peaks/Values	Reference
Infrared (IR) Spectroscopy (CCI ₄)	v (C≡N): 2282 (s), 2261 (m), 2235 (m) cm ⁻¹	[1]
Ultraviolet (UV) Spectroscopy (cyclohexane)	λ_max (log ε): 216 (3.21), 258 (2.58), 262 (2.75), 268 (2.67) nm	[1]
Mass Spectrometry (MS)	Molecular Ion (M+): m/z 119	[2]
¹ H NMR Spectroscopy	Estimated aromatic protons: δ 7.0-7.5 ppm	N/A
¹³ C NMR Spectroscopy	Estimated aromatic carbons: δ 120-155 ppm; Cyanate carbon (C≡N): δ 110-120 ppm	[3]

Note on NMR Data: Specific, experimentally derived high-resolution ¹H and ¹³C NMR chemical shifts for **phenyl cyanate** are not readily available in publicly accessible databases. The provided ranges are estimations based on typical chemical shifts for phenyl groups and cyanide carbons.[3]

Synthesis of Phenyl Cyanate

A common and effective method for the synthesis of **phenyl cyanate** involves the reaction of phenol with cyanogen bromide in the presence of a base, such as triethylamine.[1][4]

Reaction Scheme

Phenol

+

Cyanogen Bromide

+

Triethylamine

 \rightarrow

Phenyl Cyanate

+

Triethylammonium Bromide

Click to download full resolution via product page

Caption: Synthesis of Phenyl Cyanate.

Experimental Protocol

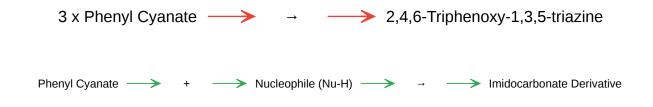
The following protocol is adapted from a literature procedure.[4]

Materials:

- Phenol
- Cyanogen bromide
- Triethylamine
- Tetrachloromethane (or other suitable water-immiscible solvent)[1]
- Sodium cyanide
- Bromine
- Water
- Polyphosphoric anhydride (P₂O₅) or anhydrous calcium chloride[1]
- Polyphosphate ester (stabilizer)[1]

Procedure:

- Preparation of Cyanogen Bromide: A solution of sodium cyanide in water is cooled in an ice-salt bath. Bromine is added dropwise while maintaining the temperature between -5 to 5 °C.
 [4]
- Cyanation of Phenol: To the freshly prepared cyanogen bromide solution, a solution of phenol in tetrachloromethane is added in one portion.[4]
- Addition of Base: The mixture is stirred vigorously while triethylamine is added dropwise, ensuring the temperature does not exceed 10 °C.[4]
- Work-up: After the addition is complete, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with tetrachloromethane. The combined organic phases are washed with water.[4]


Drying and Purification: The organic phase is dried over a suitable drying agent like
polyphosphoric anhydride.[1] The solvent is removed under reduced pressure. The crude
phenyl cyanate is then purified by vacuum distillation. A few drops of polyphosphate ester
can be added as a stabilizer before distillation.[1]

Reactivity of Phenyl Cyanate

Phenyl cyanate exhibits two main modes of reactivity: cyclotrimerization and nucleophilic addition to the cyano group.

Cyclotrimerization

Phenyl cyanate undergoes thermal or catalyzed cyclotrimerization to form the highly stable 2,4,6-triphenoxy-1,3,5-triazine.[5] This reaction is of significant interest for the formation of thermosetting polymers with excellent thermal stability.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Phenyl cyanate | C7H5NO | CID 70740 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phenyl Cyanate: A Comprehensive Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016197#what-are-the-properties-of-phenyl-cyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com